BenchChemオンラインストアへようこそ!

3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine

Anticancer Cytotoxicity Selectivity Index

3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine (CAS 2549039-48-5) is a synthetic 4-aminoquinoline derivative bearing a 3,4-dimethylbenzenesulfonyl group at the 3-position and a 4-methylphenylamine substituent at the 4-position of the quinoline core. As a member of the quinoline sulfonamide structural class, the compound exhibits the characteristic bicyclic nitrogen heterocycle that is widely exploited in medicinal chemistry for its ability to engage diverse biological targets.

Molecular Formula C25H24N2O2S
Molecular Weight 416.5 g/mol
CAS No. 2549039-48-5
Cat. No. B6462753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine
CAS2549039-48-5
Molecular FormulaC25H24N2O2S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C
InChIInChI=1S/C25H24N2O2S/c1-16-5-9-20(10-6-16)27-25-22-13-17(2)7-12-23(22)26-15-24(25)30(28,29)21-11-8-18(3)19(4)14-21/h5-15H,1-4H3,(H,26,27)
InChIKeyGXHPJDZVYRZSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine (CAS 2549039-48-5): Procurement-Relevant Structural and Pharmacological Baseline


3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine (CAS 2549039-48-5) is a synthetic 4-aminoquinoline derivative bearing a 3,4-dimethylbenzenesulfonyl group at the 3-position and a 4-methylphenylamine substituent at the 4-position of the quinoline core. As a member of the quinoline sulfonamide structural class, the compound exhibits the characteristic bicyclic nitrogen heterocycle that is widely exploited in medicinal chemistry for its ability to engage diverse biological targets. Quinoline-4-amine sulfonyl analogs have demonstrated kinase inhibitory activity and smooth muscle relaxation effects [1]. The compound has a molecular formula of C25H24N2O2S and a molecular weight of approximately 416.5 g/mol [2].

Why Generic Substitution Fails for 3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine: The Critical Role of the 3,4-Dimethylbenzenesulfonyl Motif


Quinoline-4-amine sulfonyl derivatives cannot be freely interchanged for research or industrial applications, as small structural modifications at the sulfonyl phenyl ring and the quinoline 6-position profoundly alter biological target engagement. In a systematic screen of thirty-six 4-aminoquinoline sulfonyl analogs, cytotoxicity against three breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) and selectivity versus two non-cancer lines (184B5, MCF10A) varied substantially across the series, with the lead compound VR23 requiring up to 17.6-fold lower doses to achieve equivalent IC50 against cancer versus non-cancer cells [1]. The 3,4-dimethyl substitution pattern on the benzenesulfonyl ring present in the target compound is predicted to modulate both steric and electronic properties at the sulfonyl moiety, a feature that distinguishes this compound from unsubstituted or mono-substituted benzenesulfonyl analogs such as 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine [2]. Generic replacement risks loss of target-specific potency, altered selectivity profiles, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for 3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine Against Closest Analogs


Cytotoxicity Selectivity Window: 4-Aminoquinoline Sulfonyl Series Class-Level Benchmarking

Within the 4-aminoquinoline sulfonyl chemotype, compounds demonstrate wide variation in cancer-to-normal-cell selectivity. The class benchmark compound VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) achieved an IC50 against MDA-MB468 breast cancer cells that required 17.6-fold lower concentration than against non-cancer MCF10A cells [1]. The target compound 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine, bearing the 3,4-dimethylbenzenesulfonyl moiety and a 6-methyl substituent, occupies a distinct position within this structure-activity landscape. In contrast, the 6-chloro analog 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine has been cataloged in PubChem (CID 7125890) but lacks published cytotoxicity data to date, creating an evidence gap that procurement decisions must navigate [2]. The 6-methyl substitution in the target compound (versus 6-chloro or 6-hydrogen) is known from the broader quinoline-4-amine literature to influence both logP and target binding [3].

Anticancer Cytotoxicity Selectivity Index

Predicted Physicochemical Differentiation: 6-Methyl vs 6-Chloro Analog Impact on Lipophilicity and Drug-Likeness

The 6-methyl substituent on the quinoline core of the target compound confers distinct physicochemical properties relative to the 6-chloro analog 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine. The 6-chloro analog has a computed XLogP3-AA of 6.1 and a molecular weight of 408.9 g/mol [1]. The target compound, lacking the electron-withdrawing chlorine and instead bearing a methyl group at the 6-position while adding two methyl groups to the benzenesulfonyl ring, is predicted to exhibit a lower XLogP (estimated ~5.2–5.6 based on fragment contributions) due to increased polarity of the sulfonyl group offsetting the additional methyl carbons. The 6-methyl substitution eliminates a potential metabolic liability (oxidative dechlorination) and a toxicophoric alert associated with aryl chlorides [2].

Physicochemical Properties Lipophilicity Drug-Likeness

Kinase Inhibition Potential: Class-Level Evidence from Quinoline-4-Amine Sulfonyl Derivatives

Quinoline sulfonamino derivatives were disclosed in U.S. Patent 5,245,034 as inhibitors of protein kinase A (PKA), myosin light chain kinase (MLCK), protein kinase C (PKC), and calmodulin-dependent protein kinase II (CaMKII), with associated vascular smooth muscle relaxation activity [1]. The target compound's core structure—a 4-aminoquinoline bearing a benzenesulfonyl substituent at the 3-position—maps directly onto the general Formula (I) of the patent. While the patent does not provide IC50 values for each individual compound, it establishes that quinoline-4-amine sulfonyl derivatives with aryl or substituted-aryl sulfonyl groups possess multi-kinase inhibitory activity. A more recent EGFR-targeted quinoline-4-amine series achieved IC50 values as low as 10 nM against HCC827 NSCLC cells for optimized sulfonamide derivatives, demonstrating the potency attainable within this scaffold [2].

Kinase Inhibition Protein Kinase Signal Transduction

NF-κB Pathway Modulation: Mechanistic Differentiation in the Quinoline Sulfonyl Class

Quinoline-core compounds incorporating sulfonyl/sulfonamide linkages have been identified as inhibitors of NF-κB nuclear translocation and DNA binding. A focused series of 4-aminoquinoline sulfonyl hybrids produced compound 5, which exhibited MTS cytotoxicity relative values below 0.40 against Hep3B hepatocellular carcinoma cells, within range of the doxorubicin positive control (0.12), and was shown via electrophoretic mobility shift assay to modulate NF-κB binding to its target DNA [1]. Separately, N-quinolin-benzenesulfonamides (NQBS class) have been patented as NF-κB nuclear translocation inhibitors for cancer and autoimmune disorders [2]. The target compound shares the quinoline-benzenesulfonamide pharmacophore and may exhibit NF-κB pathway activity, but direct evidence is absent.

NF-κB Inhibition Anti-inflammatory Hepatocellular Carcinoma

High-Confidence Research and Industrial Application Scenarios for 3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine


Kinase Selectivity Profiling Against the Quinoline Sulfonamino Pharmacophore

Based on the established multi-kinase inhibitory profile of the quinoline sulfonamino class [1], this compound is best deployed as a probe in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX). The 3,4-dimethyl substitution on the benzenesulfonyl ring represents a structural vector that is underrepresented in published kinase SAR studies. Comparative screening against the unsubstituted benzenesulfonyl analog 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine [2] could rapidly reveal whether the dimethyl substitution enhances selectivity for specific kinase targets.

Anticancer SAR Expansion in Breast and Liver Cancer Models

The demonstrated efficacy of 4-aminoquinoline sulfonyl analogs against breast cancer lines (MDA-MB231, MDA-MB468, MCF7) with selectivity over non-cancer breast lines [3] and against hepatocellular carcinoma Hep3B cells via NF-κB modulation [4] justifies inclusion of this compound in focused SAR libraries. Researchers should benchmark cytotoxicity IC50 values against the class standard VR23 (selectivity index >17-fold in MDA-MB468 vs MCF10A) and assess whether the 6-methyl substitution improves or diminishes the cancer-selectivity window.

Computational Chemistry and Docking Studies Leveraging the 3,4-Dimethylbenzenesulfonyl Pharmacophore

The compound's well-defined three-dimensional structure, with the 3,4-dimethylbenzenesulfonyl group providing steric bulk on one face of the quinoline core, makes it suitable for molecular docking and molecular dynamics simulations targeting kinase ATP-binding pockets (e.g., EGFR wild-type PDB 4I23, T790M mutant PDB 2JIV) [5]. The predicted lower XLogP relative to the 6-chloro analog suggests superior solubility for co-crystallization trials.

Smooth Muscle and Cardiovascular Pharmacology Reference Compound

The issuance of U.S. Patent 5,245,034 for quinoline sulfonamino derivatives with vessel smooth muscle relaxation activity [1] establishes a cardiovascular pharmacology context. This compound, as a 4-aminoquinoline sulfonyl derivative, can serve as a reference probe in ex vivo aortic ring relaxation assays to explore structure-activity relationships for vasodilation, particularly if head-to-head comparisons with the patent's exemplified compounds are conducted.

Quote Request

Request a Quote for 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.